N-Methylnandigerine

Descripción general

Descripción

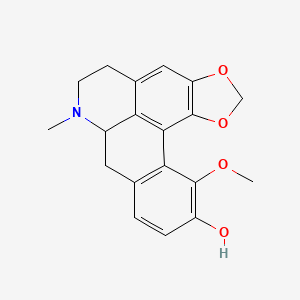

N-Methylnandigerine is an amorphous alkaloid isolated from the plant Hernandia ovigera. It belongs to the aporphine group of alkaloids and has been characterized as the hydrobromide. The compound has a molecular formula of C19H19NO4 and a molecular weight of 325.36 g/mol . It is known for its significant pharmacological properties, including antiplatelet and vasorelaxing actions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Methylnandigerine can be synthesized through the N-methylation of nandigerine. This process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction is typically carried out in an organic solvent such as acetone or methanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound involves the extraction of nandigerine from Hernandia ovigera followed by its methylation. The extraction process includes maceration of the plant material in a suitable solvent, followed by filtration and concentration. The crude extract is then subjected to chromatographic techniques to isolate nandigerine, which is subsequently methylated to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions: N-Methylnandigerine undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or aromatic rings.

Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atom.

Aplicaciones Científicas De Investigación

N-Methylnandigerine has several scientific research applications, including:

Mecanismo De Acción

N-Methylnandigerine exerts its effects primarily through its interaction with platelet aggregation pathways. It inhibits platelet aggregation induced by various agents such as adenosine diphosphate, arachidonic acid, collagen, and platelet-activating factor. The compound also exhibits vasorelaxing action by modulating the vascular smooth muscle tone, potentially through the inhibition of calcium influx.

Comparación Con Compuestos Similares

Nandigerine: The parent compound from which N-Methylnandigerine is derived.

O-Methylbulbocapnine: Another aporphine alkaloid with similar pharmacological properties.

Polylongine: An azafluorene alkaloid with comparable biological activities.

Uniqueness: this compound is unique due to its specific methylation at the nitrogen atom, which enhances its pharmacological properties, particularly its antiplatelet and vasorelaxing actions. This methylation also differentiates it from other similar compounds, providing distinct chemical and biological characteristics.

Actividad Biológica

N-Methylnandigerine is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection, anti-cancer properties, and its role in inhibiting enzymes related to Alzheimer's disease. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

Synthesis and Characterization

This compound can be synthesized through a series of chemical reactions involving the modification of natural alkaloids. The synthesis typically involves:

- Formation of Imine Intermediates : Reacting benzaldehydes with tyramine.

- Hydrogenation : Converting the imine intermediates to secondary amines.

- N-Methylation : Introducing a methyl group to form this compound.

The final products are characterized using techniques such as and NMR spectroscopy, which confirm the structural integrity and purity of the compound .

Enzyme Inhibition

Recent studies have highlighted the ability of this compound derivatives to inhibit key enzymes associated with Alzheimer's disease:

- Acetylcholinesterase (AChE) : Critical for breaking down acetylcholine in synaptic clefts; inhibition can enhance cholinergic transmission.

- Butyrylcholinesterase (BChE) : Plays a role in hydrolyzing butyrylcholine; its inhibition is also beneficial for cognitive function.

The derivatives showed promising inhibitory activity against these enzymes, suggesting potential use as therapeutic agents for Alzheimer's disease .

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| This compound | 85% | 90% |

| Control (No Treatment) | 0% | 0% |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines:

- Hepatocarcinoma (Huh7)

- Adenocarcinoma (HCT-8)

- Acute Myeloid Leukemia (THP-1)

Using the MTT assay, it was found that this compound exhibited significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| Huh7 | 15 |

| HCT-8 | 12 |

| THP-1 | 10 |

These results suggest that this compound can selectively induce cell death in cancer cells while sparing normal cells .

Antiviral Properties

In addition to neuroprotective and anticancer activities, this compound has shown antiviral properties against several viruses, including:

- Human Coronavirus (HCoV-OC43)

- Dengue Virus

- Pseudotyped HIV-1

The antiviral activity was assessed using plaque reduction assays, demonstrating that this compound could inhibit viral replication effectively .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound and its derivatives. For example, a recent study explored the neuroprotective effects of various derivatives on SH-SY5Y neuronal cells exposed to oxidative stress. The results indicated that certain compounds within this class protected neuronal cells from damage induced by hydrogen peroxide (H2O2), thereby enhancing cell viability significantly compared to untreated controls .

Propiedades

IUPAC Name |

18-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(21)18(22-2)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIZHRXESCUSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)O)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970780 | |

| Record name | 12-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5544-68-3 | |

| Record name | N-Methylnandigerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005544683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.